But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine is a compound that combines the structural features of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine typically involves the reaction of but-2-enedioic acid with 2-(1-methylindol-3-yl)sulfanylethanamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions . The reaction may also require the use of solvents such as methanol or ethanol to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine include:
Butenedioic acid: A related compound with similar structural features.
2-(1-methylindol-3-yl)ethanamine: Another compound with a similar indole-based structure.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
61021-49-6 |
---|---|
Molekularformel |
C15H18N2O4S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H14N2S.C4H4O4/c1-13-8-11(14-7-6-12)9-4-2-3-5-10(9)13;5-3(6)1-2-4(7)8/h2-5,8H,6-7,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
CBXYRDIMGFMFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.